molecular formula C13H13NO3 B8774770 Methyl 3-(2-formyl-1H-indol-1-yl)propanoate

Methyl 3-(2-formyl-1H-indol-1-yl)propanoate

Cat. No.: B8774770
M. Wt: 231.25 g/mol
InChI Key: LZVJLXONLLHQKS-UHFFFAOYSA-N
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Description

Methyl 3-(2-formyl-1H-indol-1-yl)propanoate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 3-(2-formylindol-1-yl)propanoate

InChI

InChI=1S/C13H13NO3/c1-17-13(16)6-7-14-11(9-15)8-10-4-2-3-5-12(10)14/h2-5,8-9H,6-7H2,1H3

InChI Key

LZVJLXONLLHQKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C2=CC=CC=C2C=C1C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 1 was synthesized as follows. Dess-Martin periodinane (5.195 g, 12.25 mmol, 1.09 equiv) was suspended in a mixture of dichloromethane (20 mL) and pyridine (2.70 mL, 33.5 mmol, 3.0 equiv). After 5 min, the resulting white suspension was transferred to a solution of methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate (2.611 g, 11.19 mmol) in dichloromethane (10 mL), resulting in a red-brown suspension. After 1 h, the reaction was quenched with sodium thiosulfate (10% aqueous solution, 5 mL) and sodium bicarbonate (saturated aqueous solution, 5 mL). The aqueous layer was extracted with dichloromethane (3×20 mL), then dried over sodium sulfate, filtered, and concentrated to a brown oil. Purification by silica gel chromatography (5-50% ethyl acetate in hexanes) yielded the product as a colorless oil (2.165 g, 9.363 mmol, 84%). 1H NMR (400 MHz, CDCl3) δ 9.87 (s, 1H), 7.73 (dt, J=8.1, 1.0 Hz, 1H), 7.51 (dd, J=8.6, 0.9 Hz, 1H), 7.45-7.40 (m, 1H), 7.29 (d, J=0.9 Hz, 1H), 7.18 (ddd, J=8.0, 6.9, 1.0 Hz, 1H), 4.84 (t, J=7.2 Hz, 2H), 3.62 (s, 3H), 2.83 (t, J=7.2 Hz, 2H). 13C NMR (101 MHz, CDCl3) δ 182.52, 171.75, 140.12, 135.10, 127.20, 126.39, 123.46, 121.18, 118.55, 110.62, 51.83, 40.56, 34.97. HRMS (ESI) calcd for C13H13NO3Na [M+Na]+: 254.0793. found: 254.0786.
Quantity
5.195 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.611 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
84%

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